molecular formula C8H11NO2S B2619693 (2-Methylphenyl)methanesulfonamide CAS No. 112941-34-1

(2-Methylphenyl)methanesulfonamide

Cat. No. B2619693
CAS RN: 112941-34-1
M. Wt: 185.24
InChI Key: GPCKKLZBFOMMJD-UHFFFAOYSA-N
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Description

(2-Methylphenyl)methanesulfonamide, also known by its systematic name 2-methylbenzenesulfonamide, is an organic compound and an amide. It is primarily used as a reagent and intermediate in the synthesis of various organic compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other chemicals.

Scientific Research Applications

Molecular Conformation and Chemical Shift Studies

A DFT quantum chemical investigation on (2-Methylphenyl)methanesulfonamide and its derivatives has provided insights into molecular conformation, NMR chemical shifts, and vibrational transitions. These findings are crucial for understanding the compound's molecular interactions and properties (Karabacak, Cinar, & Kurt, 2010).

Synthesis of Heteroaromatic Compounds

The compound has been used in the synthesis of 2-substituted 1-methylsulfonylindoles, demonstrating its utility in creating complex heteroaromatic ring systems. This synthesis is significant for developing new compounds with potential applications in various fields (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988).

Structural Studies of Derivatives

In-depth structural studies of nimesulidetriazole derivatives, including a variant of (2-Methylphenyl)methanesulfonamide, have been conducted. These studies involve X-ray powder diffraction and DFT optimized molecular geometries, contributing to a better understanding of the structural aspects and potential pharmaceutical applications (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

Proton-Donating Abilities and Conformation Analysis

Research has explored the proton-donating ability and conformations of trifluoro-N-(2-phenylacetyl)methanesulfonamide, a related compound. This study enhances the understanding of hydrogen bonding and molecular interactions, which are fundamental in drug design and chemical reactions (Oznobikhina et al., 2009).

Exploration in Medicinal Chemistry

Studies have investigated the agonistic effects of N-[2-Hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide on alpha 1-adrenoceptors. Such research is instrumental in drug discovery, particularly in understanding receptor interactions (Demarinis, Lavanchy, Hieble, Jim, & Matthews, 1985).

Application in Sulfonamide Derivatives Synthesis

Research on the synthesis of sulfonamide derivatives, including (2-Methylphenyl)methanesulfonamide, highlights its role in creating compounds with potential antibacterial activity. Such applications are crucial in the development of new antimicrobial agents (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Fragmentation and Electron Ionization Studies

The compound has been studied in the context of fragmentation patterns upon electron ionization. Understanding these patterns is essential for analytical chemistry, particularly in the identification and quantification of complex molecules (Danikiewicz, 1997).

properties

IUPAC Name

(2-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCKKLZBFOMMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylphenyl)methanesulfonamide

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